2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
CAS No.: 1519225-95-6
Cat. No.: VC5440469
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067
* For research use only. Not for human or veterinary use.
![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine - 1519225-95-6](/images/structure/VC5440469.png)
Specification
CAS No. | 1519225-95-6 |
---|---|
Molecular Formula | C7H9BrN2 |
Molecular Weight | 201.067 |
IUPAC Name | 2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C7H9BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2 |
Standard InChI Key | RIUIZRCFHHTARZ-UHFFFAOYSA-N |
SMILES | C1CCN2C=C(N=C2C1)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine features a fused bicyclic system comprising a partially saturated pyridine ring (5,6,7,8-tetrahydro) conjugated with an imidazole moiety. Bromination occurs at the C2 position of the imidazo[1,2-a]pyridine scaffold, conferring distinct electronic and steric properties .
Molecular Formula:
SMILES:
InChIKey:
The tetrahydro configuration reduces aromaticity in the pyridine ring, enhancing flexibility and altering reactivity compared to fully aromatic analogs like 2-bromoimidazo[1,2-a]pyridine .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 201.00218 | 139.2 |
[M+Na]+ | 222.98412 | 141.9 |
[M+NH4]+ | 218.02872 | 144.8 |
[M-H]- | 198.98762 | 139.1 |
These values suggest moderate polarity, aligning with its hybrid aromatic/aliphatic structure .
Synthetic Approaches
Bromination Strategies
While direct synthetic routes remain undocumented, analogous imidazo[1,2-a]pyridine brominations suggest viable pathways. For example, 2-chloro-3-nitroimidazo[1,2-a]pyridine undergoes halogen exchange via nucleophilic aromatic substitution (SNAr) using HBr or CuBr . Adapting this to the tetrahydro system may require milder conditions to preserve ring saturation.
Proposed Route:
-
Substrate Preparation: Synthesize 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds.
-
Electrophilic Bromination: Treat with N-bromosuccinimide (NBS) in dichloromethane at 0–25°C.
-
Purification: Recrystallization or column chromatography to isolate the brominated product.
Industrial Scalability
Continuous flow reactors could enhance yield and safety by minimizing intermediate degradation and controlling exothermic bromination steps.
Reactivity and Functionalization
Site-Selective Modifications
The C2 bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into:
-
C2-Aryl Derivatives: For enhanced π-stacking in drug-receptor interactions.
The tetrahydro ring’s reduced rigidity may favor certain transition states, altering regioselectivity compared to planar analogs .
Comparative Analysis with Related Compounds
The tetrahydro-bromo hybrid uniquely combines flexibility with electrophilic reactivity, bridging applications in drug discovery and materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume